molecular formula C11H13BrN4 B1472319 2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1515223-86-5

2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1472319
CAS RN: 1515223-86-5
M. Wt: 281.15 g/mol
InChI Key: HSOHEOCIZCHIDT-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as 4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazole, is a heterocyclic compound that has recently become of great interest to the scientific community due to its potential applications in various fields. This compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-diabetic and anti-bacterial drugs.

Scientific Research Applications

Proton Transfer and Photochemical Studies

  • Photoinduced Tautomerization in Pyrazole Derivatives : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including molecules similar to the compound , revealed three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. This indicates potential applications in photochemistry and molecular photonics (Vetokhina et al., 2012).

Synthesis and Structural Analysis

  • Synthesis of Pyrazolylpyridines and Related Compounds : Research on synthesizing novel pyrazolylpyridines, including structures related to the compound of interest, has been extensive. These compounds have been used to study various chemical reactions and structural characterizations, indicating their significance in synthetic chemistry and material science (Hu et al., 2018).

Catalysis and Polymerization

  • Catalysis in Polymerization : Certain pyrazolylamine ligands, closely related to the compound , have been used in nickel(II) catalyzed oligomerization and polymerization of ethylene. This suggests potential applications in industrial catalysis and polymer science (Obuah et al., 2014).

Fluorescence and Immunoassay Applications

  • Fluorescence Immunoassay Intermediates : Derivatives of 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, a related compound, have been used as intermediates in time-resolved fluorescence immunoassays. This highlights their potential utility in biochemical assays and diagnostics (Pang Li-hua, 2009).

Antibacterial Activity

  • Antibacterial Compound Synthesis : Research into the synthesis of various pyrazolo and pyridine derivatives, similar to the compound , has demonstrated their potential antibacterial activity. This indicates possible applications in pharmaceutical research and drug development (Reddy & Prasad, 2021).

properties

IUPAC Name

2-(4-bromo-5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c1-8-10(12)11(15-16(8)7-5-13)9-4-2-3-6-14-9/h2-4,6H,5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOHEOCIZCHIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCN)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

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